Indole, 3-(2-piperidinoethyl)-
Overview
Description
Indole, 3-(2-piperidinoethyl)- is a synthetic compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide-ranging biological activities and are found in many natural products, including neurotransmitters like serotonin and various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indole, 3-(2-piperidinoethyl)- typically involves the reaction of indole with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the indole attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Indole, 3-(2-piperidinoethyl)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Types of Reactions:
Oxidation: Indole, 3-(2-piperidinoethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced to form different reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Indole, 3-(2-piperidinoethyl)- can participate in substitution reactions, particularly electrophilic aromatic substitution, where the indole ring is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction: Reduced derivatives such as indoline.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
Indole, 3-(2-piperidinoethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 3-(2-piperidinoethyl)- involves its interaction with various molecular targets in the body. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Comparison: Indole, 3-(2-piperidinoethyl)- is unique due to its synthetic nature and specific structural features, which confer distinct biological activities compared to naturally occurring indoles. Its piperidinoethyl group provides additional sites for chemical modification, making it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
3-(2-piperidin-1-ylethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCNRSWJSLGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181173 | |
Record name | Indole, 3-(2-piperidinoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26628-87-5 | |
Record name | 3-[2-(1-Piperidinyl)ethyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26628-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole, 3-(2-piperidinoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003171325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole, 3-(2-piperidinoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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